Regioisomeric Differentiation: 3-Methylphenyl vs. 4-Methylphenyl Substitution on the Triazole Core
The target compound carries a 3-methylphenyl (m-tolyl) group at the triazole N1 position as confirmed by its SMILES notation Cc1cccc(c1)n1c(C)c(C(Nc2ccc(cc2)Br)=O)nn1 . In contrast, the commercially available regioisomer sc-492462 (1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) places a 4-bromophenyl at N1 and a 4-methylphenyl on the carboxamide . While direct head-to-head bioactivity data for these two exact compounds are not available in the public domain, the published SAR on the closely related N,1-diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide series demonstrates that the identity and position of substituents on the N1-phenyl ring dramatically influence CHOP-luciferase inhibitory potency (IC₅₀ range: 0.013–1.5 μM) and maximal β-cell protection (12–33% rescue) [1].
| Evidence Dimension | Positional isomerism – N1-phenyl substituent position (meta vs. para methyl) and bromine placement |
|---|---|
| Target Compound Data | N1-(3-methylphenyl), C4-carboxamide-N-(4-bromophenyl) |
| Comparator Or Baseline | sc-492462: N1-(4-bromophenyl), C4-carboxamide-N-(4-methylphenyl) ; Class-level SAR: N,1-diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives with varying N1-phenyl substituents [1] |
| Quantified Difference | Class-level SAR shows IC₅₀ differences >100-fold and efficacy differences >3-fold depending on N1-phenyl substitution pattern [1] |
| Conditions | CHOP-luciferase reporter assay in HEK293 cells; INS-1 β-cell viability rescue under tunicamycin-induced ER stress [1] |
Why This Matters
Even structurally near-identical regioisomers can exhibit order-of-magnitude differences in potency, making precise structural verification essential for reproducible biological results.
- [1] Duan H et al. Bioorg Med Chem. 2016;24(12):2621–2630. Table 1 and SAR discussion. View Source
